molecular formula C6H3BrFNO2 B1374640 3-Bromo-5-fluoropyridine-2-carboxylic acid CAS No. 1189513-55-0

3-Bromo-5-fluoropyridine-2-carboxylic acid

Cat. No.: B1374640
CAS No.: 1189513-55-0
M. Wt: 220 g/mol
InChI Key: JNOJGNTXRVBLGR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrFNO2 and a molecular weight of 220.00 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or distillation techniques to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-5-fluoropyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoropyridine-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOJGNTXRVBLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694186
Record name 3-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189513-55-0
Record name 3-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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